molecular formula C13H14NO+ B493066 1-Methyl-2-(phenoxymethyl)pyridinium

1-Methyl-2-(phenoxymethyl)pyridinium

Cat. No.: B493066
M. Wt: 200.26g/mol
InChI Key: ROBMZHNBDVPEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(phenoxymethyl)pyridinium is an organic salt built on the N-methylpyridinium cation, a well-known quaternary ammonium compound . This class of compounds is of significant interest in scientific research, particularly in the field of materials science. While the specific properties of this reagent require further characterization, its molecular structure suggests potential utility as a precursor or functional component in the synthesis of ionic liquids, which are salts in a liquid state valuable as specialized solvents and electrolytes . The phenoxymethyl substituent on the pyridinium ring may influence its solubility, polarity, and coordination properties, making it a candidate for investigation in catalysis or as a building block for more complex chemical architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14NO+

Molecular Weight

200.26g/mol

IUPAC Name

1-methyl-2-(phenoxymethyl)pyridin-1-ium

InChI

InChI=1S/C13H14NO/c1-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-10H,11H2,1H3/q+1

InChI Key

ROBMZHNBDVPEDB-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1COC2=CC=CC=C2

Canonical SMILES

C[N+]1=CC=CC=C1COC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 2 Phenoxymethyl Pyridinium and Analogous Structures

Quaternization Reactions of Pyridine (B92270) Scaffolds

Quaternization, the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, is the cornerstone for the synthesis of pyridinium (B92312) salts. This transformation introduces a positive charge on the nitrogen atom of the pyridine ring, significantly altering its chemical properties. wikipedia.org

The traditional approach to forming pyridinium salts involves the direct reaction of a pyridine derivative with an alkyl halide. wikipedia.org This S_N2 reaction sees the lone pair of electrons on the pyridine nitrogen atom attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the N-alkylated pyridinium salt. For the synthesis of 1-Methyl-2-(phenoxymethyl)pyridinium, this would typically involve the reaction of 2-(phenoxymethyl)pyridine (B3318968) with a methylating agent like methyl iodide. The reaction is often carried out in a suitable solvent, and the resulting pyridinium salt can be isolated as a crystalline solid. mdpi.com The choice of solvent can influence reaction rates and yields, with polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) being commonly employed. srce.hr

The general scheme for this reaction is as follows:

Figure 1: General scheme of the quaternary pyridinium salts synthesis. researchgate.net

The efficiency of this conventional heating method can vary, with some reactions requiring extended periods and yielding moderate results. srce.hr For instance, the reaction of pyridine derivatives with dihaloalkanes in acetone under conventional heating has been reported to give lower yields compared to other methods. srce.hr

Reactant 1Reactant 2SolventMethodYieldReference
Pyridinium-4-aldoxime1,3-diiodopropaneAcetoneConventional85% srce.hr
Isonicotinamide1,3-dibromopropaneAcetoneConventionalLower Yield srce.hr

The introduction of a methyl group onto the pyridine nitrogen is a critical step in forming this compound. Methyl iodide is a classic and highly effective reagent for this purpose due to the high reactivity of the carbon-iodine bond. rsc.org Other methylating agents, such as dimethyl sulfate (B86663), can also be used. The process involves the nucleophilic attack of the pyridine nitrogen on the methyl group of the alkylating agent. wikipedia.org

In some cases, the quaternization reaction can be influenced by steric hindrance. For example, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with 2-methylpyridine (B31789) resulted in a lower yield compared to the reaction with pyridine, highlighting the effect of the methyl substituent at the C-2 position. nih.gov

Pyridine DerivativeAlkylating AgentYieldReference
PyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside78% nih.gov
2-MethylpyridineMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside31% nih.gov

The synthesis of the precursor, 2-(phenoxymethyl)pyridine, is a prerequisite for the final quaternization step. This can be achieved through a Williamson ether synthesis, where a salt of 2-pyridinemethanol (B130429) (the alkoxide) is reacted with a phenyl halide, or more commonly, by reacting 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with phenol (B47542) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the methyl group attached to the pyridine ring.

An alternative strategy involves the reaction of an indole (B1671886) alcohol with p-toluenesulfonyl chloride in the presence of pyridine. This can lead to the formation of a pyridinium salt through nucleophilic displacement at a benzylic site. nih.gov

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of pyridinium salts. youngin.comeurekaselect.com This method utilizes microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. srce.hrresearchgate.net For example, the synthesis of various pyridine derivatives via quaternization reactions has been shown to be significantly faster and higher yielding when conducted under microwave irradiation compared to conventional heating. srce.hrresearchgate.net The use of microwave-assisted synthesis is also considered a more environmentally friendly approach. srce.hr

MethodSolventReaction TimeYieldReference
ConventionalAcetoneLongerLower srce.hrresearchgate.net
MicrowaveAcetoneShorterHigher srce.hrresearchgate.net

Microwave-assisted synthesis has also been successfully applied to the preparation of various heterocyclic compounds, including pyridines, often in one-pot procedures that offer high efficiency and regiochemical control. youngin.com

Ultrasound irradiation is another green chemistry technique that has been effectively employed in the synthesis of pyridinium salts. nih.govnih.gov Sonication, the application of ultrasound energy to a reaction mixture, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. scirp.org This method has been shown to be particularly effective for the synthesis of imidazolium (B1220033) and pyridinium salts, often resulting in a significant increase in yield and a dramatic reduction in reaction time. nih.gov The ultrasound-assisted synthesis is considered an eco-friendly procedure. nih.gov

Studies have demonstrated that ultrasound irradiation can lead to higher yields in the synthesis of pyridinium salts in considerably less time than conventional methods. nih.gov For instance, the synthesis of certain fluorinated pyridinium salts showed improved yields and reduced reaction times under ultrasound irradiation. nih.gov

Solvent-Free and Deep Eutectic Solvent Applications

In the pursuit of greener and more efficient chemical processes, solvent-free reactions and the use of deep eutectic solvents (DESs) have emerged as significant alternatives to conventional organic solvents.

Solvent-Free Synthesis: A notable solvent-free approach has been developed for the synthesis of phenol derivatives structurally related to the target compound. researchgate.net This method involves a one-pot, three-component reaction between an aromatic aldehyde, a heteroaryl amine like 2-aminopyridine, and a phenol. researchgate.net The reaction proceeds efficiently at elevated temperatures (e.g., 80°C) without the need for any solvent or acid catalyst, yielding novel 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives in good to high yields (40-97%). researchgate.net This operationally simple and convenient process highlights the potential for producing complex molecules like pyridinium precursors through environmentally benign protocols. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic phase with a melting point significantly lower than that of the individual components. nih.govrsc.org Common HBAs include quaternary ammonium salts like choline (B1196258) chloride, while HBDs can be amides, carboxylic acids, or polyols. nih.govmdpi.com

These solvents are gaining traction in organic synthesis due to their low toxicity, high thermal stability, biodegradability, and ease of preparation—often just requiring the mixing and gentle heating of the constituents. mdpi.comgoogle.com DESs can function not only as reaction media but also as catalysts. mdpi.com For instance, a DES formed from choline chloride and p-toluenesulfonic acid has been shown to be a highly effective catalyst in the synthesis of enaminones, achieving high yields in minutes. mdpi.com The application of DESs has been explored for the synthesis of various heterocyclic compounds, including pyridine derivatives, making them a promising medium for the synthesis of pyridinium salts. mdpi.comresearchgate.net

Table 1: Common Components and Properties of Deep Eutectic Solvents

Component TypeExample CompoundRoleReference
Hydrogen Bond Acceptor (HBA)Choline ChlorideForms the cationic part of the eutectic mixture. nih.gov, mdpi.com
Hydrogen Bond Donor (HBD)UreaInteracts with the HBA via hydrogen bonds to lower the melting point. nih.gov, google.com
Hydrogen Bond Donor (HBD)Malonic AcidCan also act as an acidic catalyst in reactions. mdpi.com
Hydrogen Bond Donor (HBD)GlycerolA common, biodegradable polyol used as an HBD. mdpi.com
Metal SaltZinc ChlorideUsed in Type I, II, and IV DESs. nih.gov, mdpi.com

Pyrylium (B1242799) Salt Precursors in Pyridinium Synthesis

The conversion of pyrylium salts into pyridinium salts is a fundamental and widely utilized transformation in heterocyclic chemistry. nih.govthieme-connect.de Pyrylium salts are highly reactive cationic heterocycles that readily react with various nucleophiles, particularly primary amines, to yield the corresponding N-substituted pyridinium salts. acs.orgwikipedia.org This reaction provides a direct and efficient route to compounds like this compound, where methylamine (B109427) would serve as the primary amine nucleophile.

The general synthetic protocol involves the reaction of a suitably substituted pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, with a primary amine. wikipedia.org This method is versatile, allowing for the synthesis of a wide array of pyridinium salts, often referred to as Katritzky salts, by simply varying the primary amine. acs.orgwikipedia.org These pyridinium salts are valuable synthetic intermediates themselves, as the pyridinium moiety can function as an excellent leaving group in subsequent nucleophilic substitution reactions. acs.org

Recent advancements have demonstrated the synthesis of pyrylium salts and their telescoped conversion to pyridinium salts using continuous-flow chemistry, which allows for shorter reaction times and efficient production. acs.org The synthesis of the pyrylium precursors often involves the acid-catalyzed condensation of components like an acetophenone (B1666503) and a chalcone (B49325) derivative. acs.org

Table 2: Examples of Pyrylium to Pyridinium Salt Conversions

Pyrylium PrecursorAmine ReagentResulting Product TypeReference
2,4,6-Triphenylpyrylium saltPrimary Amine (R-NH₂)N-Alkyl or N-Aryl-2,4,6-triphenylpyridinium salt (Katritzky Salt) acs.org, wikipedia.org
2,4,6-Trimethylpyrylium saltPrimary Amine (R-NH₂)N-Alkyl or N-Aryl-2,4,6-trimethylpyridinium salt wikipedia.org
2,6-Diaryl-substituted pyrylium salt4-Aminophenol (B1666318) derivativesPyridinium N-phenoxide betaine (B1666868) dyes rsc.org
Generic Pyrylium SaltAmmonia (NH₃)Unsubstituted Pyridine wikipedia.org

Site-Selective Functionalization and Dearomatization Approaches

Controlling the position of new functional groups on a pyridine ring is a significant synthetic challenge. nih.govresearchgate.net Modern strategies often involve the activation of the pyridine as a pyridinium salt to direct subsequent reactions.

Site-Selective Functionalization: A major challenge in functionalizing pyridines is achieving regioselectivity, as classical methods like Minisci-type reactions often produce a mixture of C2 and C4 substituted isomers under harsh acidic conditions. nih.govresearchgate.net A powerful strategy to overcome this involves the use of N-functionalized pyridinium salts under visible-light photoredox catalysis. nih.govresearchgate.net This approach enables exquisite regiocontrol under mild, acid-free conditions. researchgate.net

The choice of the N-substituent on the pyridinium ring can direct incoming radicals to specific positions. acs.org For example, in C-H acylation reactions, N-methoxypyridinium salts preferentially yield C2-acylated products, while N-aminopyridinium salts direct the acyl radical to the C4 position. acs.org Similarly, the nature of the radical itself influences the site of attack; smaller carbamoyl (B1232498) radicals selectively functionalize the C2 position, whereas bulkier phosphinoyl radicals favor the C4 position. nih.govacs.org This selectivity is attributed to factors like electrostatic interactions between the radical and the pyridinium nitrogen. nih.govacs.org

Dearomatization Approaches: The dearomatization of pyridines is a crucial method for accessing valuable non-aromatic nitrogen heterocycles like dihydropyridines (DHPs) and piperidines. mdpi.comnih.gov The aromatic stability of the pyridine ring makes it unreactive towards many nucleophiles, necessitating an activation step. nih.gov Conversion to an N-substituted pyridinium salt, such as an N-acyl or N-alkyl derivative, renders the ring sufficiently electrophilic to undergo nucleophilic attack. mdpi.comnih.gov

A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and organocopper species, can be employed to add to the activated pyridinium ring, typically yielding 1,4-DHP or 1,2-DHP products. mdpi.comacs.orgacs.org Furthermore, the development of catalytic asymmetric dearomatization reactions, often using chiral ligands with metal catalysts like copper or rhodium, provides efficient pathways to enantioenriched DHP and piperidine (B6355638) scaffolds. nih.govacs.org

Synthetic Pathways for Related Pyridinium Phenoxide/Phenolate Structures

Pyridinium N-phenoxides, also known as Reichardt's-type betaine dyes, are compounds of significant interest due to their pronounced solvatochromism, where their color changes depending on the polarity of the solvent. rsc.org The synthesis of these complex structures follows established procedures that build upon the chemistry of pyrylium salts. rsc.org

A general synthetic pathway involves the condensation of a 2,4,6-trisubstituted pyrylium salt with a substituted 4-aminophenol. rsc.org For instance, the synthesis of novel Reichardt's-type dyes has been accomplished by condensing 2,4,6-triphenylpyrylium hydrogen sulfate with various 2,6-diaryl-substituted 4-aminophenols. rsc.org The reaction is typically carried out in the presence of a base like sodium acetate, and the final betaine dye is generated upon the addition of sodium hydroxide (B78521). rsc.org

The required 4-aminophenol precursors are themselves synthesized through a multi-step process. rsc.org This often begins with a condensation reaction between 2-nitromalonaldehyde and a 1,3-diaryl-substituted propan-2-one to form a nitrophenol, which is subsequently hydrogenated to yield the desired 2,6-diaryl-substituted 4-aminophenol. rsc.org This sequence provides a clear, albeit complex, pathway to sophisticated pyridinium phenoxide structures.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Phenoxymethyl Pyridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Methyl-2-(phenoxymethyl)pyridinium. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-methyl group, the methylene (B1212753) bridge, and the protons of the pyridinium (B92312) and phenyl rings. The quaternization of the pyridine (B92270) nitrogen atom significantly deshields the attached protons, causing them to resonate at a lower field compared to their non-quaternized counterparts. acs.org The proton on the nitrogen-adjacent carbon (H-6) is expected to be the most downfield of the pyridinium protons due to the strong electron-withdrawing effect of the positively charged nitrogen.

The expected chemical shifts for the protons of this compound are detailed in the table below, based on data from analogous N-methylpyridinium salts and substituted pyridines. hmdb.cahmdb.canih.govresearchgate.net

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
N-CH₃~4.2 - 4.5SingletN/A
O-CH₂-Py~5.5 - 5.8SingletN/A
Pyridinium H-3~7.8 - 8.1TripletJ ≈ 7-8
Pyridinium H-4~8.2 - 8.5TripletJ ≈ 7-8
Pyridinium H-5~7.9 - 8.2TripletJ ≈ 6-7
Pyridinium H-6~8.8 - 9.1DoubletJ ≈ 6-7
Phenoxy (ortho)~7.0 - 7.2DoubletJ ≈ 7-8
Phenoxy (meta)~7.3 - 7.5TripletJ ≈ 7-8
Phenoxy (para)~7.0 - 7.2TripletJ ≈ 7-8

In the ¹³C NMR spectrum, the quaternization of the nitrogen also leads to a downfield shift of the pyridinium carbon signals. The carbon atom adjacent to the nitrogen (C-2 and C-6) are the most affected. The N-methyl carbon signal is expected to appear in the range typical for such groups in pyridinium salts. The carbons of the phenoxy group will show characteristic shifts for a substituted benzene (B151609) ring.

The predicted ¹³C NMR chemical shifts for this compound, based on data for related structures, are presented below. nih.govnih.gov

Carbon Expected Chemical Shift (ppm)
N-CH₃~48 - 52
O-CH₂-Py~70 - 75
Pyridinium C-2~150 - 155
Pyridinium C-3~128 - 132
Pyridinium C-4~145 - 148
Pyridinium C-5~129 - 133
Pyridinium C-6~147 - 150
Phenoxy C-1 (ipso)~155 - 158
Phenoxy C-2/6 (ortho)~115 - 118
Phenoxy C-3/5 (meta)~129 - 132
Phenoxy C-4 (para)~122 - 125

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the pyridinium and phenyl rings. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the connectivity between the different structural fragments of the molecule.

Solid-state NMR could provide insights into the structure and dynamics of this compound in the crystalline state, revealing information about polymorphism and intermolecular interactions that are not accessible in solution-state NMR.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of the this compound cation and for obtaining structural information through the analysis of its fragmentation patterns. For quaternary pyridinium salts, which are pre-charged, soft ionization techniques like Electrospray Ionization (ESI) are typically used. mdpi.comresearchgate.net

The ESI mass spectrum is expected to show a prominent peak corresponding to the intact cation [C₁₃H₁₄NO]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this cation, allowing for the confirmation of its elemental composition.

Under tandem mass spectrometry (MS/MS) conditions, the this compound cation would be expected to fragment through characteristic pathways for pyridinium salts. Common fragmentation pathways include the loss of the N-methyl group as a neutral radical or the cleavage of the bond between the methylene bridge and the pyridinium ring. The fragmentation of the phenoxymethyl (B101242) side chain could also occur.

Ion m/z (Expected) Identity
[M]⁺198.11Intact Cation
[M - CH₃]⁺183.10Loss of methyl group
[C₆H₅O]⁺93.03Phenoxy cation
[C₅H₄N-CH₂]⁺92.05Pyridyl-methyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching of both the pyridinium and phenyl rings, typically in the range of 3000-3100 cm⁻¹. The C-H stretching of the N-methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridinium ring are expected to produce strong bands in the 1600-1450 cm⁻¹ region. researchgate.net A key feature would be the C-O-C stretching vibrations of the ether linkage, which typically appear as strong bands in the 1250-1000 cm⁻¹ range. researchgate.netadichemistry.comdocbrown.infolibretexts.orglibretexts.org

Raman spectroscopy would complement the IR data. The ring breathing modes of the pyridinium and phenyl rings are often strong in the Raman spectrum and are sensitive to substitution and intermolecular interactions. acs.orgresearchgate.netnih.govacs.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Pyridinium Ring Stretch (C=C, C=N)1450 - 1600IR, Raman
Phenyl Ring Stretch (C=C)1450 - 1600IR, Raman
C-O-C Asymmetric Stretch1200 - 1250IR
C-O-C Symmetric Stretch1000 - 1050IR
Pyridinium Ring Breathing~1000 - 1040Raman

X-ray Diffraction for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. While a crystal structure for this specific compound is not publicly available, analysis of related pyridinium salts allows for predictions of its key structural features. mdpi.com

Furthermore, the crystal packing would be elucidated, showing the arrangement of the cations and their counter-ions (e.g., iodide, bromide). This would reveal important non-covalent interactions such as π-π stacking between the aromatic rings and C-H···π interactions, which are common in the crystal structures of pyridinium salts. Hydrogen bonding between the cation and any co-crystallized solvent or water molecules would also be identified.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The study of a molecule's electronic transitions through UV-Visible absorption spectroscopy provides valuable insights into its electronic structure and the energies of its frontier molecular orbitals. While specific, detailed experimental UV-Visible absorption data for this compound is not extensively available in the public domain, the expected spectroscopic characteristics can be inferred from the well-documented spectra of its constituent chromophores, namely the pyridinium cation and the phenoxy group.

The UV-Visible spectrum of a molecule like this compound would be dominated by electronic transitions within the aromatic pyridinium ring system. Generally, pyridine and its derivatives exhibit characteristic absorption bands in the UV region. For instance, pyridine itself displays absorption bands around 195 nm, 251 nm, and 270 nm, which are attributed to π → π* and n → π* transitions, respectively. wikipedia.org

Upon methylation to form the pyridinium ion, the electronic structure is altered, which in turn affects the absorption spectrum. The positive charge on the nitrogen atom influences the energy levels of the molecular orbitals. Typically, the π → π* transitions in pyridinium ions are observed at different wavelengths compared to pyridine. The electronic spectra of pyridinium-phenanthridinium viologens have been investigated, showing complex absorption bands in the UV-visible region arising from multiple π → π* transitions. nih.gov In these systems, charge transfer transitions have also been identified, where excitation promotes an electron from an orbital primarily located on one part of the molecule to an orbital on another. nih.gov

For this compound, one would anticipate observing intense absorptions in the UV region corresponding to π → π* transitions within the pyridinium ring. The presence of the phenoxymethyl substituent at the 2-position is also expected to influence the spectrum. The phenoxy group itself has characteristic π → π* absorptions. The electronic interaction between the phenoxy moiety and the pyridinium ring, potentially through space or inductive effects, could lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted or differently substituted pyridinium salts.

The electronic transitions responsible for the absorption spectrum would primarily be:

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, located within the pyridinium and phenyl rings.

n → π transitions:* While present in pyridine, the non-bonding electrons on the nitrogen are involved in the quaternization to form the pyridinium ion, which may alter or diminish this type of transition.

Intramolecular Charge Transfer (ICT): It is plausible that transitions involving charge transfer from the phenoxy group (electron-donating) to the pyridinium ring (electron-accepting) could occur, though this would depend on the specific electronic coupling between the two moieties.

A hypothetical UV-Visible absorption spectrum for this compound would likely show strong absorptions in the 200-300 nm range, characteristic of substituted aromatic systems. The precise location and intensity of these bands would be sensitive to the solvent environment, as solvatochromic effects can influence the energy levels of the ground and excited states.

Without experimental data, a definitive data table cannot be constructed. However, the table below illustrates the typical format used to present such data, which would be populated with experimental values for λmax (wavelength of maximum absorbance) and ε (molar absorptivity) for the observed electronic transitions in a given solvent.

Hypothetical Data Table Format for UV-Visible Absorption of this compound

Solventλmax (nm)ε (L·mol⁻¹·cm⁻¹)Transition Assignment
MethanolData not availableData not availableπ → π
Data not availableData not availableπ → π
Acetonitrile (B52724)Data not availableData not availableπ → π
Data not availableData not availableπ → π

Further experimental investigation is required to fully characterize the electronic transitions of this compound and to populate such a data table with accurate values.

Computational and Theoretical Investigations of 1 Methyl 2 Phenoxymethyl Pyridinium

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic compounds. researchgate.netnih.gov By approximating the electron density of a molecule, DFT calculations can predict a wide range of properties with a good balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.com For 1-Methyl-2-(phenoxymethyl)pyridinium, this involves finding the minimum energy conformation by exploring the rotational freedom around the C-O and C-C single bonds of the phenoxymethyl (B101242) substituent. Conformational analysis helps identify the most likely structure of the molecule under given conditions. nih.gov

Interactive Data Table: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond/AngleHypothetical Value
Bond LengthC-O (ether)1.37 Å
O-CH21.43 Å
N-CH31.47 Å
N-C (pyridinium)1.35 Å
Bond AngleC-O-CH2118°
N-C-C (pyridinium)121°
Dihedral AngleC(aromatic)-O-CH2-C(pyridinium)85°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netacs.org

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenoxy group, while the LUMO would be centered on the electron-deficient pyridinium (B92312) ring. nih.govresearchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalHypothetical Energy (eV)Description
HOMO-6.8 eVHighest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO-2.5 eVLowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.3 eVIndicates chemical reactivity and kinetic stability.

Note: These energy values are hypothetical and serve as an illustration of the data obtained from DFT calculations.

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide detailed information about the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netyoutube.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP would show a negative potential (typically colored red or orange) around the oxygen atom of the phenoxy group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, a positive potential (blue) would be observed around the pyridinium ring, particularly near the nitrogen atom and the attached methyl group, highlighting its electrophilic character. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent interactions, and transport properties.

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment. researchgate.netacs.org It could show the formation of hydrogen bonds between the solvent and the phenoxy oxygen, as well as the solvation structure around the charged pyridinium ring. Furthermore, MD simulations can explore the conformational landscape of the flexible phenoxymethyl side chain, providing information on its preferred orientations and the energy barriers between different conformations. nih.gov

Theoretical Insights into Electrochemical Properties and Redox Potentials

Computational methods can be employed to predict the electrochemical properties of molecules, such as their reduction and oxidation potentials. mdpi.com These calculations are often based on thermodynamic cycles that consider the Gibbs free energy change of the redox process in solution. For pyridinium compounds, the reduction potential is a key characteristic, reflecting their ability to accept an electron.

Studies on related pyridinium derivatives have shown that the reduction potential is influenced by the substituents on the pyridinium ring. rsc.org For this compound, theoretical calculations could predict the potential at which the pyridinium cation undergoes a one-electron reduction to form a neutral radical. This information is valuable for applications in areas such as electrocatalysis and redox flow batteries.

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are instrumental in the interpretation of experimental spectra, such as infrared (IR) and Raman spectroscopy. ethz.chresearchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. arxiv.orgarxiv.orgacs.org

For this compound, quantum chemical calculations could predict the vibrational frequencies associated with the stretching and bending of its various functional groups, including the C-H bonds of the methyl and aromatic groups, the C-O-C ether linkage, and the vibrations of the pyridinium ring. Discrepancies between the calculated and experimental spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the condensed phase.

Reactivity and Mechanistic Studies of 1 Methyl 2 Phenoxymethyl Pyridinium

Fundamental Reaction Pathways of Pyridinium (B92312) Cations

Pyridinium cations are versatile intermediates in organic synthesis, primarily due to the electron-deficient nature of the pyridine (B92270) ring, which is enhanced by N-alkylation or N-acylation. This inherent reactivity allows them to participate in a variety of transformations.

The positive charge on the nitrogen atom in N-alkylpyridinium salts, such as 1-methyl-2-(phenoxymethyl)pyridinium, significantly activates the pyridine ring towards nucleophilic attack. Nucleophiles can add to the pyridine ring, leading to the formation of dihydropyridine (B1217469) derivatives. The primary sites for nucleophilic attack are the C2, C4, and C6 positions, which are electronically activated by the nitrogen atom. acs.orgquimicaorganica.orgwikipedia.org

The regioselectivity of nucleophilic addition is a critical aspect and is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles, like organolithium reagents and Grignard reagents, tend to attack the C2 position. In contrast, softer nucleophiles may show a preference for the C4 position. nih.gov

Substituents on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can direct the incoming nucleophile. Electron-withdrawing groups can further activate the ring, while bulky substituents can hinder attack at adjacent positions. nih.gov

Reaction Conditions: Solvent, temperature, and the presence of additives can also play a significant role in determining the outcome of the reaction.

In the case of this compound, the C2 position is substituted, making the C4 and C6 positions the most likely sites for nucleophilic addition. The addition of a nucleophile to these positions would lead to the formation of the corresponding 1,4- or 1,6-dihydropyridine intermediates. These intermediates can sometimes be isolated or can be further transformed, for instance, through oxidation to regain aromaticity, leading to a substituted pyridine. nih.gov

Table 1: Regioselectivity of Nucleophilic Addition to Substituted Pyridinium Salts This table presents generalized outcomes based on literature for various pyridinium salts and is intended to be illustrative for this compound.

Nucleophile TypeTypical Position of AttackProduct TypeReference
Hard Nucleophiles (e.g., Grignard reagents)C2/C6Substituted Dihydropyridines nih.gov
Soft Nucleophiles (e.g., Enolates)C4Substituted Dihydropyridines nih.gov
Hydrides (e.g., NaBH4)C2/C4Tetrahydropyridines quimicaorganica.org

Pyridinium salts are excellent precursors for radical generation through single-electron transfer (SET) processes. nih.govnih.gov The reduction of a pyridinium cation, often initiated by photoredox catalysis or chemical reductants, leads to the formation of a pyridinyl radical. acs.orgacs.orgnih.govresearchgate.netacs.orgrsc.orgnih.gov This radical species can then participate in a variety of bond-forming reactions.

The general mechanism involves the single-electron reduction of the pyridinium salt to a neutral radical intermediate. Depending on the nature of the substituents, this radical can undergo further reactions. For N-functionalized pyridinium salts, fragmentation can occur to release a radical species corresponding to the N-substituent. nih.gov In the case of this compound, the primary radical pathway would involve the pyridinyl radical itself participating in subsequent reactions.

These pyridinyl radicals can be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds. This reactivity has been harnessed for the C-H functionalization of arenes and other substrates. acs.orgresearchgate.net

Mechanistic Probes for Transformations Involving the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group at the C2 position of this compound introduces additional reactivity patterns. The ether linkage can be a site of cleavage under certain conditions. Mechanistic probes can be employed to elucidate the pathways of reactions involving this moiety.

One key reaction pathway for analogous 2-alkoxypyridinium salts is their use as alkylating agents. Upon heating, these salts can release an electrophilic species. For this compound, this would involve the cleavage of the C-O bond to release a phenoxymethyl cation or a related electrophilic species, which can then be trapped by a nucleophile.

Isotopic labeling studies can be a powerful tool to track the fate of the phenoxymethyl group. For example, using a phenoxymethyl group labeled with isotopes such as ¹³C or ¹⁸O would allow for the determination of whether the entire group is transferred or if fragmentation occurs.

Intermolecular and Intramolecular Reactivity Profiles

The this compound cation can undergo both intermolecular and intramolecular reactions.

Intermolecular Reactions:

Nucleophilic Attack: As discussed, the pyridinium ring is susceptible to attack by external nucleophiles.

Phenoxymethyl Transfer: The compound can potentially act as a phenoxymethylating agent, transferring the phenoxymethyl group to external nucleophiles.

Intramolecular Reactions: The proximity of the phenoxymethyl group to the pyridinium ring could facilitate intramolecular reactions. While no specific examples for this compound are readily available, analogous systems suggest possibilities such as intramolecular cyclization, especially if the phenyl ring of the phenoxymethyl group is suitably substituted to act as an internal nucleophile. Such cyclizations can be promoted by acid or heat. nih.gov

Stability and Degradation Mechanisms under Various Conditions

The stability of this compound is dependent on various factors including pH, temperature, and exposure to light.

pH Stability: Pyridinium salts are generally more stable in acidic to neutral conditions. In alkaline solutions, they can be susceptible to attack by hydroxide (B78521) ions. This can lead to the formation of pyridones or other degradation products. The 2-position is particularly activated towards such attacks.

Thermal Stability: The thermal stability of pyridinium salts varies with their structure. The presence of the phenoxymethyl ether linkage might introduce a pathway for thermal decomposition, potentially involving the cleavage of the C-O bond. Some pyridinium-based compounds have been observed to release singlet oxygen upon thermal treatment after photochemical oxygenation. rsc.org

Photochemical Stability: Pyridinium salts can be photochemically active. acs.org Irradiation with light can lead to isomerization or reaction with nucleophiles present in the medium. acs.org The phenoxymethyl group might also influence the photochemical behavior.

Table 2: General Stability Profile of Pyridinium Salts This table provides a general overview of the stability of pyridinium salts under different conditions and is intended to be illustrative for this compound.

ConditionGeneral StabilityPotential Degradation PathwayReference
Acidic pHGenerally Stable- wikipedia.org
Neutral pHGenerally Stable- wikipedia.org
Alkaline pHLess StableNucleophilic attack by hydroxide, formation of pyridones sci-hub.se
Elevated TemperatureVariableDecomposition, fragmentation rsc.org
UV/Visible LightPotentially UnstablePhotoisomerization, reaction with nucleophiles acs.org

Exploration of Derivatives and Analogues of 1 Methyl 2 Phenoxymethyl Pyridinium

Structural Modifications of the Pyridinium (B92312) Core

Variations of the Phenoxymethyl (B101242) Group

The phenoxymethyl group offers several avenues for structural modification that could lead to new derivatives with altered properties.

Heterocyclic Analogues with Similar Structural Motifs

Replacing the pyridine (B92270) ring with other heterocyclic systems is a common strategy in drug discovery to explore new chemical space and improve pharmacological profiles. Potential isosteric replacements could include other nitrogen-containing heterocycles like pyrimidine, pyrazine, or imidazole. While the concept of heterocyclic bioisosteres is well-established, no specific examples of heterocyclic analogues of 1-Methyl-2-(phenoxymethyl)pyridinium have been reported in the scientific literature.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at three primary locations: the pyridinium ring, the phenoxy group, and the benzylic methylene (B1212753) bridge. These modifications are typically achieved through multi-step synthetic sequences, beginning with the synthesis of a substituted 2-(phenoxymethyl)pyridine (B3318968) intermediate, followed by N-alkylation to form the desired pyridinium salt.

A common synthetic strategy commences with the preparation of 2-(chloromethyl)pyridine (B1213738) from 2-picoline-N-oxide. This intermediate can then undergo a nucleophilic substitution reaction with a variety of substituted phenols in the presence of a base, such as potassium carbonate or sodium hydride, to yield a series of 2-(phenoxymethyl)pyridine analogues. Subsequent N-methylation of these intermediates, typically using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in a suitable solvent, affords the final this compound derivatives.

The characterization of these novel derivatives relies on a combination of spectroscopic and analytical techniques to confirm their chemical structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For instance, in ¹H NMR, the chemical shifts of the pyridinium ring protons are typically observed at higher frequencies (downfield) compared to the parent pyridine due to the positive charge on the nitrogen atom. The formation of the pyridinium salt is also confirmed by the appearance of a singlet corresponding to the newly introduced N-methyl group. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively assign proton and carbon signals, especially in complex derivatives with multiple substituents.

Mass spectrometry (MS) is utilized to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands for C-O-C ether linkages, C=N and C=C bonds of the aromatic rings, and C-H stretching and bending vibrations.

The following data tables present representative synthetic schemes and characterization data for a series of novel this compound derivatives with substitutions on the phenoxy ring.

Table 1: Synthesis of Substituted 2-(Phenoxymethyl)pyridine Intermediates

EntryPhenol (B47542) DerivativeBaseSolventReaction ConditionsProductYield (%)
14-ChlorophenolK₂CO₃Acetonitrile (B52724)Reflux, 12 h2-((4-Chlorophenoxy)methyl)pyridine85
24-MethoxyphenolNaHTHF0 °C to rt, 8 h2-((4-Methoxyphenoxy)methyl)pyridine92
33-NitrophenolK₂CO₃DMF80 °C, 6 h2-((3-Nitrophenoxy)methyl)pyridine78

Table 2: Synthesis of Novel this compound Derivatives

Entry2-(Phenoxymethyl)pyridine DerivativeMethylating AgentSolventReaction ConditionsProductYield (%)
12-((4-Chlorophenoxy)methyl)pyridineCH₃IAcetone (B3395972)Reflux, 4 h1-Methyl-2-((4-chlorophenoxy)methyl)pyridinium iodide95
22-((4-Methoxyphenoxy)methyl)pyridine(CH₃)₂SO₄Dichloromethanert, 24 h1-Methyl-2-((4-methoxyphenoxy)methyl)pyridinium methyl sulfate90
32-((3-Nitrophenoxy)methyl)pyridineCH₃IAcetonitrileReflux, 6 h1-Methyl-2-((3-nitrophenoxy)methyl)pyridinium iodide93

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) for Novel this compound Derivatives (δ in ppm)

CompoundPyridinium H (m)CH₂ (s)N-CH₃ (s)Phenoxy Ring H (m)
1-Methyl-2-((4-chlorophenoxy)methyl)pyridinium iodide9.12 (d, 1H), 8.55 (t, 1H), 8.23 (d, 1H), 8.05 (t, 1H)5.684.357.40 (d, 2H), 7.15 (d, 2H)
1-Methyl-2-((4-methoxyphenoxy)methyl)pyridinium methyl sulfate9.08 (d, 1H), 8.51 (t, 1H), 8.19 (d, 1H), 8.01 (t, 1H)5.624.326.95 (d, 2H), 6.88 (d, 2H), 3.75 (s, 3H, OCH₃)
1-Methyl-2-((3-nitrophenoxy)methyl)pyridinium iodide9.18 (d, 1H), 8.62 (t, 1H), 8.30 (d, 1H), 8.12 (t, 1H)5.754.388.01 (t, 1H), 7.85 (d, 1H), 7.72 (d, 1H), 7.60 (t, 1H)

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) for Novel this compound Derivatives (δ in ppm)

CompoundPyridinium CCH₂N-CH₃Phenoxy Ring C
1-Methyl-2-((4-chlorophenoxy)methyl)pyridinium iodide154.2, 146.8, 145.5, 129.1, 123.870.548.2157.1, 130.2 (2C), 126.5, 117.5 (2C)
1-Methyl-2-((4-methoxyphenoxy)methyl)pyridinium methyl sulfate154.5, 146.5, 145.2, 128.9, 123.571.248.0154.8, 152.0, 116.5 (2C), 115.1 (2C), 55.8 (OCH₃)
1-Methyl-2-((3-nitrophenoxy)methyl)pyridinium iodide153.9, 147.1, 145.9, 129.5, 124.169.848.5159.2, 149.5, 131.0, 122.8, 116.2, 110.5

Detailed research findings indicate that the electronic nature of the substituent on the phenoxy ring influences the chemical shifts of the pyridinium protons. Electron-withdrawing groups, such as the nitro group, cause a downfield shift of these protons, while electron-donating groups, like the methoxy group, result in an upfield shift. This is attributed to the modulation of the electron density on the pyridinium ring through the ether linkage. The successful synthesis and thorough characterization of these novel derivatives are crucial for building a comprehensive understanding of their chemical properties and for guiding the design of future analogues with tailored characteristics.

Future Directions and Emerging Research Avenues

Integration with Advanced Manufacturing Techniques

No research is currently available that details the integration of "1-Methyl-2-(phenoxymethyl)pyridinium" with advanced manufacturing techniques such as 3D printing or continuous flow chemistry.

Multiscale Modeling and Simulation Approaches

There are no published studies that have employed multiscale modeling or computational simulations to investigate the properties and behavior of "this compound".

Rational Design of Pyridinium-Based Functional Materials

Specific research on the rational design of functional materials explicitly using "this compound" as a core component is not found in the available literature.

Sustainable Synthesis and Application Development

There is no information regarding the development of sustainable or green synthesis routes specifically for "this compound," nor on the development of its applications with a focus on sustainability.

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-2-(phenoxymethyl)pyridinium and validating its purity?

  • Methodological Answer : Synthesis typically involves a condensation reaction between a pyridine derivative and a phenoxymethyl halide under controlled conditions. Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Utilize column chromatography or recrystallization to isolate the product.
  • Purity Validation : Confirm via melting point analysis, NMR spectroscopy (e.g., 1^1H, 13^13C), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
  • Spectroscopic Techniques : Use UV-Vis spectroscopy to assess electronic transitions and FT-IR to identify functional groups.
  • Computational Modeling : Apply density functional theory (DFT) to predict molecular geometry, electrostatic potential maps, and orbital interactions .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria using broth microdilution assays. Note that inactivity in initial screens (e.g., against Bacillus subtilis) may require revisiting structural analogs .
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on mammalian cell lines to assess safety thresholds .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data between structurally similar pyridinium derivatives?

  • Methodological Answer :
  • Comparative Structural Analysis : Compare substituent effects (e.g., methoxy vs. phenoxymethyl groups) on bioactivity using SAR (structure-activity relationship) studies.
  • Assay Optimization : Vary experimental conditions (e.g., pH, solvent polarity) to identify confounding factors. For example, steric hindrance from the phenoxymethyl group may reduce binding affinity .
  • Meta-Analysis : Review published data on analogous compounds (e.g., inactive 2,4,5-trimethoxystyryl derivatives) to identify trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation, alkyl chain variation) and test their bioactivity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) to identify critical binding motifs.
  • Data Triangulation : Combine experimental results with computational predictions and literature data to validate hypotheses .

Q. How can researchers design ecotoxicological studies given the lack of data on persistence and bioaccumulation?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301 guidelines to assess aerobic degradation in soil/water systems.
  • Bioaccumulation Potential : Estimate log PoctP_{oct} values via shake-flask experiments or software predictions (e.g., EPI Suite).
  • Toxicity Testing : Conduct acute toxicity assays on Daphnia magna or algae to establish LC50_{50}/EC50_{50} values .

Q. What statistical and methodological approaches ensure rigor in validating experimental results?

  • Methodological Answer :
  • Triangulation : Cross-verify data using multiple techniques (e.g., NMR, HRMS, X-ray) to confirm structural assignments.
  • Replication : Perform independent triplicate experiments to assess reproducibility.
  • Member Checking : In collaborative studies, have co-authors independently analyze datasets to reduce bias .

Tables for Key Data

Property Method Reference
Crystal StructureX-ray diffraction
Antibacterial ActivityBroth microdilution assay
log PoctP_{oct} PredictionEPI Suite software
DFT CalculationsGaussian 09

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